2,5-bis(furan-2-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(furan-2-yl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This specific compound, this compound, features two furan rings attached to a central furan ring at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(furan-2-yl)furan typically involves the reaction of furfural with suitable reagents. One common method is the Weidenhagen reaction, where [2-(furan-2-yl)-2-oxoethyl]acetate reacts with furfural . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and the use of green chemistry principles to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(furan-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the furan rings, leading to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ Lewis acids like aluminum chloride as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(furan-2-yl)furan has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-bis(furan-2-yl)furan involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives may inhibit specific enzymes or modulate receptor activity, contributing to their therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hydroxymethyl)furan: A derivative with hydroxymethyl groups, known for its stability and use as a building block for polymers.
5-Hydroxymethylfurfural: A valuable platform compound for synthesizing various chemicals and materials.
2,5-Furandicarboxylic Acid: Another important furan derivative used in the production of bio-based plastics.
Uniqueness: 2,5-Bis(furan-2-yl)furan is unique due to its structure, which allows for versatile chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
62889-09-2 |
---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2,5-bis(furan-2-yl)furan |
InChI |
InChI=1S/C12H8O3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |
InChI-Schlüssel |
OPSVYWJVJJBXNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.